

Characterization of 3-Bromo-2-hydroxy-5-nitropyridine: A Comparative NMR Analysis

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Compound of Interest

Compound Name: 3-Bromo-2-hydroxy-5-nitropyridine

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This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for **3-Bromo-2-hydroxy-5-nitropyridine**, a key intermediate in the synthesis of various biologically active molecules.^{[1][2]} The objective is to offer a comprehensive resource for the characterization of this compound, supported by available experimental data and comparison with related structures.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The chemical shifts (δ) in ^1H and ^{13}C NMR spectra provide valuable information about the electronic environment of the nuclei within a molecule.

While a complete set of experimental ^{13}C NMR data for **3-Bromo-2-hydroxy-5-nitropyridine** is not readily available in the public domain, the reported ^1H NMR data and comparative data from similar pyridine derivatives can provide significant structural insights.

Table 1: NMR Data for **3-Bromo-2-hydroxy-5-nitropyridine** and Related Compounds

Compound	Solvent	¹ H NMR Chemical Shifts (δ, ppm)	¹³ C NMR Chemical Shifts (δ, ppm)
3-Bromo-2-hydroxy-5-nitropyridine	CD ₃ OD	8.66 (d, J = 2.9 Hz, 1H), 8.64 (d, J = 2.9 Hz, 1H)[3]	Data not available
2-Bromo-3-nitropyridine	Not specified	Not specified	Spectral data available[4]
3-Nitropyridine	Not specified	Not specified	Spectral data available[5]
5-Bromo-2-hydroxy-3-nitropyridine	Not specified	Not specified	Not specified
2-Bromo-5-nitropyridine	Not specified	Spectral data available[6]	Spectral data available[6]

Note: The reported ¹H NMR data for **3-Bromo-2-hydroxy-5-nitropyridine** from a single source presents two distinct doublets, which may require further experimental verification for unambiguous assignment.

Experimental Protocol: NMR Spectroscopy

The following provides a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of pyridine derivatives, which can be adapted for **3-Bromo-2-hydroxy-5-nitropyridine**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid **3-Bromo-2-hydroxy-5-nitropyridine**.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the hydroxyl group.
- Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. NMR Spectrometer Setup:

- The spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
- The spectrometer should be properly tuned and shimmed for the specific solvent and sample.

3. ^1H NMR Acquisition Parameters (Typical):

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: Approximately 12-16 ppm.
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Temperature: Room temperature (e.g., 298 K).

4. ^{13}C NMR Acquisition Parameters (Typical):

- Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: Approximately 200-220 ppm.
- Number of Scans: 1024 to 4096 scans, or more, due to the lower natural abundance of ^{13}C .
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time: 1-2 seconds.

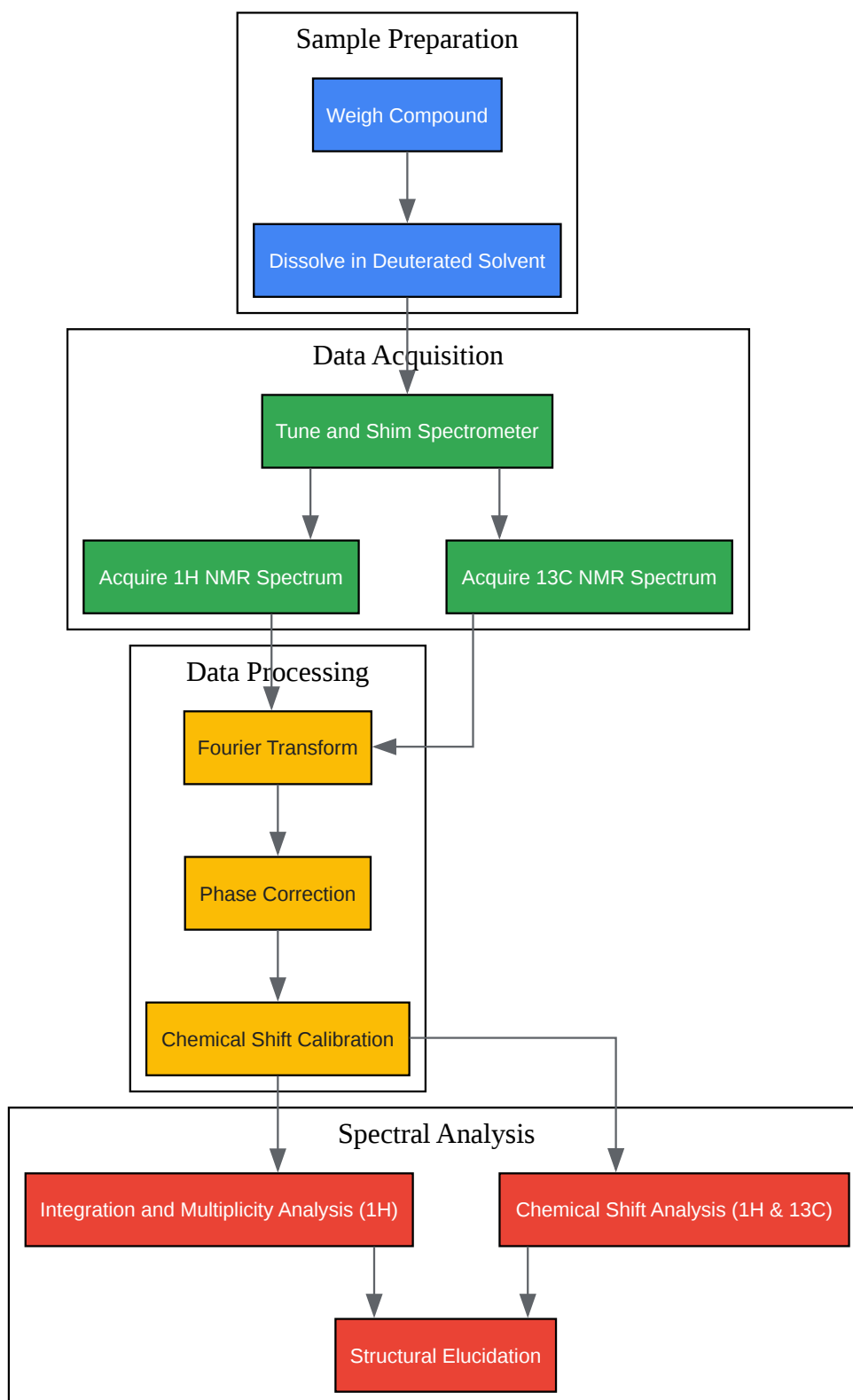
5. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.

- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the coupling patterns (multiplicity and coupling constants, J) to deduce the connectivity of the atoms.

Workflow for NMR Analysis

The logical flow for the characterization of **3-Bromo-2-hydroxy-5-nitropyridine** using NMR is illustrated below.



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Caption: Workflow for the NMR characterization of a chemical compound.

This guide highlights the available NMR data for **3-Bromo-2-hydroxy-5-nitropyridine** and provides a framework for its experimental characterization. Further investigation to obtain and confirm the ^{13}C NMR data is recommended for a complete structural assignment.

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